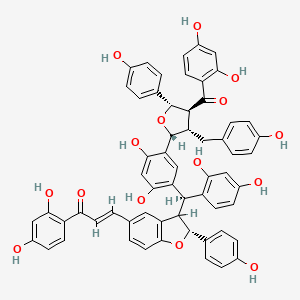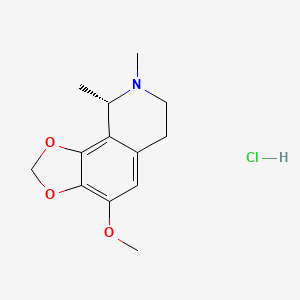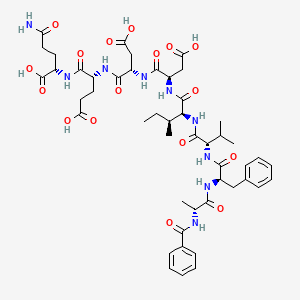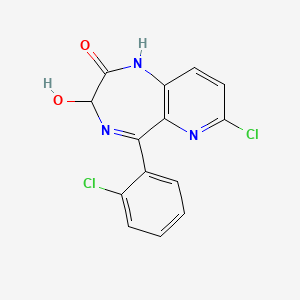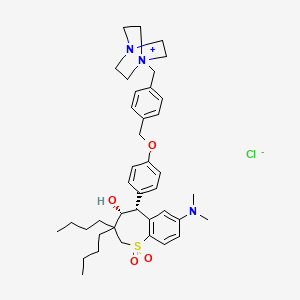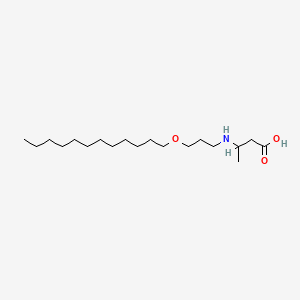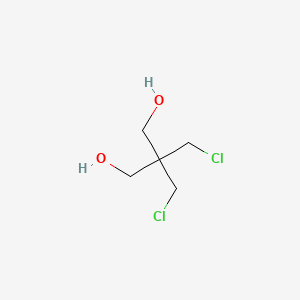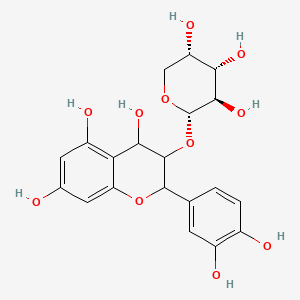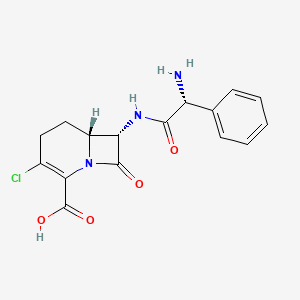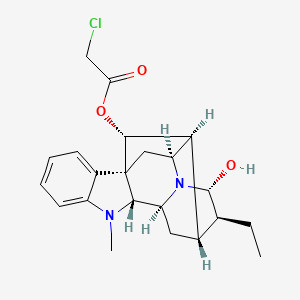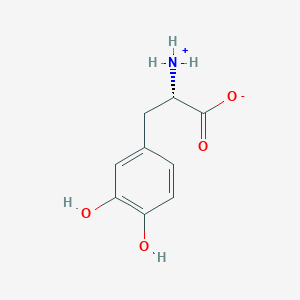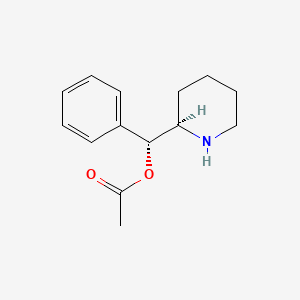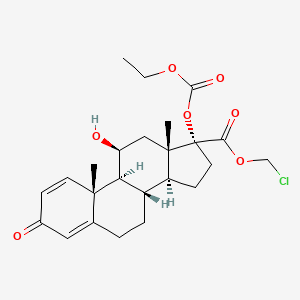
Loteprednol etabonate
描述
Loteprednol etabonate is a topical corticosteroid used primarily to treat inflammatory conditions of the eye. It is marketed under various brand names, including Lotemax and Loterex. This compound was designed to be a “soft drug,” meaning it is active at the site of application and rapidly metabolized to inactive components, minimizing systemic side effects .
科学研究应用
Loteprednol etabonate has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of corticosteroids and their metabolites.
Biology: Researchers use it to investigate the mechanisms of inflammation and the role of corticosteroids in modulating immune responses.
Medicine: It is extensively used in ophthalmology to treat conditions like allergic conjunctivitis, uveitis, and post-operative inflammation
作用机制
Target of Action
Loteprednol Etabonate (LE) is a topical corticosteroid . Its primary targets are the glucocorticoid receptors (GR) in the cells . These receptors play a crucial role in mediating the anti-inflammatory effects of corticosteroids .
Mode of Action
LE is highly lipophilic and binds with high affinity to the glucocorticoid receptor . Upon binding, it modulates the expression of inflammatory proteins, thereby inhibiting the inflammatory response . Any unbound LE is rapidly metabolized to inactive components . This ‘soft drug’ design ensures that the drug is active locally at the site of administration and minimizes the chance for adverse effects .
Biochemical Pathways
Corticosteroids like LE inhibit the inflammatory response to a variety of inciting agents . They inhibit edema, fibrin deposition, capillary dilation, and leukocyte migration, which are key components of the inflammatory response .
Pharmacokinetics
The pharmacokinetic properties of LE contribute to its efficacy and safety. Due to its lipophilic nature and small particle size, LE exhibits improved dissolution and penetration into ocular tissues . This leads to enhanced bioavailability at the site of action . Moreover, LE is rapidly metabolized to inactive components, reducing the risk of systemic side effects .
Result of Action
The molecular and cellular effects of LE’s action primarily involve the reduction of inflammation. By binding to the glucocorticoid receptor, LE modulates the expression of inflammatory proteins, leading to an overall decrease in inflammation . This results in relief from symptoms of inflammatory conditions of the eye such as allergic conjunctivitis, uveitis, and post-operative inflammation .
Action Environment
Environmental factors can influence the action, efficacy, and stability of LE. For instance, the presence of concurrent ocular surface inflammation can impact the effectiveness of LE . Additionally, the formulation of LE, including the use of mucus-penetrating particles, can enhance its ability to penetrate the ocular surface and improve its therapeutic effect .
生化分析
Biochemical Properties
Loteprednol etabonate interacts with glucocorticoid receptors and has a binding affinity that is 4.3 times greater than dexamethasone . It is highly lipid soluble, which enhances its penetration into cells .
Cellular Effects
This compound has potent anti-inflammatory effects. It blocks the release and action of inflammatory mediators and is clinically effective in the treatment of steroid-responsive inflammatory conditions . It also relieves ocular surface and lacrimal gland inflammation associated with dry eye .
Molecular Mechanism
The molecular mechanism of action of this compound involves modulation of the cytosolic glucocorticoid receptor (GR) at the genomic level . After it binds to the GR in the cytoplasm, the activated corticosteroid-GR complex migrates to the nucleus, where it upregulates the expression of anti-inflammatory proteins and represses the expression of proinflammatory proteins .
Temporal Effects in Laboratory Settings
This compound is rapidly metabolized by tissue esterases to inactive metabolites, thereby limiting any potential adverse effects associated with its use . This rapid metabolism also suggests that the effects of this compound may change over time in laboratory settings.
Metabolic Pathways
This compound undergoes extensive metabolism to inactive carboxylic acid metabolites . This metabolism is primarily carried out by ester hydrolysis .
Transport and Distribution
This compound is lipid soluble, which enhances its penetration into cells . This suggests that it may be transported and distributed within cells and tissues via passive diffusion.
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely that it localizes to the cytoplasm when it is not bound to the glucocorticoid receptor, and to the nucleus when it is bound to the receptor and exerting its effects .
准备方法
The synthesis of loteprednol etabonate involves several key steps:
N-arylation Reaction: The initial compound reacts with an iodobenzene analogue under alkaline conditions to form an intermediate compound.
Removal Reaction: This intermediate undergoes a reaction with an oxirane analogue in methanol under alkaline conditions.
Esterification Reaction: The resulting compound is then esterified with ethyl chloroformate under organic alkaline conditions.
Chlorination Reaction: Finally, the compound undergoes chlorination using potassium persulfate to yield this compound.
Industrial production methods focus on optimizing these reactions to ensure high yield and purity while minimizing the use of toxic reagents .
化学反应分析
Loteprednol etabonate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds in this compound can be hydrolyzed by non-specific esterases, converting it into inactive metabolites.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the chlorine atom in its structure.
Common reagents used in these reactions include water for hydrolysis and various organic solvents for esterification and chlorination. The major products formed are inactive metabolites, primarily Δ1-cortienic acid and its etabonate .
相似化合物的比较
Loteprednol etabonate is often compared with other corticosteroids like prednisolone acetate, dexamethasone, rimexolone, and difluprednate. While all these compounds are effective anti-inflammatory agents, this compound is unique due to its “soft drug” design, which minimizes systemic side effects and reduces the risk of increased intraocular pressure . This makes it a safer option for long-term use in treating ocular inflammation.
Similar Compounds
- Prednisolone acetate
- Dexamethasone
- Rimexolone
- Difluprednate
This compound’s rapid metabolism to inactive metabolites sets it apart from these other corticosteroids, offering a favorable safety profile without compromising efficacy .
属性
Key on ui mechanism of action |
Corticosteroids like loteprednol etabonate inhibit the inflammatory response to a variety of inciting agents and likely delay or slow healing. They inhibit the edema, fibrin deposition, capillary dilation, leukocyte migration, capillary proliferation, fibroblast proliferation, deposition of collagen, and scar formation that are commonly associated with inflammation. While glucocorticoids are known to bind to and activate the glucocorticoid receptor, the molecular mechanisms involved in glucocorticoid/glucocorticoid receptor-dependent modulation of inflammation are not clearly established. Moreover, corticosteroids are thought to inhibit prostaglandin production through several independent mechanisms. In particular, corticosteroids are thought to act by the induction of phospholipase A2 inhibitory proteins, collectively called lipocortins. It is postulated that these proteins control the biosynthesis of potent mediators of inflammation such as prostaglandins and leukotrienes by inhibiting the release of their common precursor arachidonic acid. Arachidonic acid is released from membrane phospholipids by phospholipase A2. The use of LE subsequently treats post-operative inflammation and pain following ocular surgery by managing the prostaglandin release, recruitment and travel of neutrophils and macrophages, and production of other inflammatory mediators that are intrinsically associated with the physical trauma of surgery. |
|---|---|
CAS 编号 |
82034-46-6 |
分子式 |
C24H31ClO7 |
分子量 |
466.9 g/mol |
IUPAC 名称 |
chloromethyl (10R,13S,17R)-17-ethoxycarbonyloxy-11-hydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylate |
InChI |
InChI=1S/C24H31ClO7/c1-4-30-21(29)32-24(20(28)31-13-25)10-8-17-16-6-5-14-11-15(26)7-9-22(14,2)19(16)18(27)12-23(17,24)3/h7,9,11,16-19,27H,4-6,8,10,12-13H2,1-3H3/t16?,17?,18?,19?,22-,23-,24-/m0/s1 |
InChI 键 |
DMKSVUSAATWOCU-QMVKLYBFSA-N |
SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl |
手性 SMILES |
CCOC(=O)O[C@@]1(CCC2[C@@]1(CC(C3C2CCC4=CC(=O)C=C[C@]34C)O)C)C(=O)OCCl |
规范 SMILES |
CCOC(=O)OC1(CCC2C1(CC(C3C2CCC4=CC(=O)C=CC34C)O)C)C(=O)OCCl |
外观 |
Solid powder |
熔点 |
220 - 224 °C |
Key on ui other cas no. |
82034-46-6 |
物理描述 |
Solid |
Pictograms |
Irritant; Health Hazard |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
3.36e-02 g/L |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate, Chloromethyl Alrex CEHOAC Chloromethyl 17 ethoxycarbonyloxy 11 hydroxy 3 oxoandrosta 1,4 diene 17 carboxylate chloromethyl 17-ethoxycarbonyloxy-11-hydroxy-3-oxoandrosta-1,4-diene-17-carboxylate Etabonate, Loteprednol Lotemax loteprednol loteprednol etabonate |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


